6-Chloro-2-methylpyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6-3-9-7(8)4-11(6)10-5/h2-4H,1H3 |
InChI Key |
GRGXJSTYASTOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=CC2=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Methylpyrazolo 1,5 a Pyrazine and Its Analogues
Strategies for Constructing the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The formation of the bicyclic pyrazolo[1,5-a]pyrazine system is a key synthetic challenge. Several strategies have been developed to efficiently construct this scaffold, primarily revolving around the annulation of a pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) moiety.
Cyclocondensation Reactions of NH-3-Aminopyrazoles with 1,3-Biselectrophilic Compounds
A prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrazine core involves the cyclocondensation of NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds. mdpi.combeilstein-journals.org This approach allows for the introduction of a wide range of substituents on the newly formed pyrazine ring, depending on the nature of the biselectrophilic partner. The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.
β-Dicarbonyl compounds are widely used 1,3-biselectrophiles in the synthesis of pyrazolo[1,5-a]pyrazines and their analogues. mdpi.com The reaction of a 3-aminopyrazole (B16455) with a β-diketone, β-ketoester, or malonaldehyde equivalent under acidic or basic conditions leads to the formation of the pyrazolo[1,5-a]pyrazine ring. The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrazine portion of the molecule. For instance, the use of an unsymmetrical β-diketone can potentially lead to the formation of two regioisomers, although reaction conditions can often be optimized to favor one product.
A general representation of this reaction is the condensation of 3-aminopyrazole with a 1,3-dicarbonyl compound, which after an intramolecular cyclization and dehydration, yields the pyrazolo[1,5-a]pyrazine derivative.
| Starting 3-Aminopyrazole | 1,3-Biselectrophilic Compound | Resulting Pyrazolo[1,5-a]pyrazine Analogue |
| 3-Amino-5-methylpyrazole | Acetylacetone | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine |
| 3-Aminopyrazole | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov |
This table showcases examples from the synthesis of analogous pyrazolo[1,5-a]pyrimidines, illustrating the general principle of the reaction.
β-Enaminones and β-ketonitriles serve as effective 1,3-biselectrophilic synthons for the construction of the pyrazolo[1,5-a]pyrazine scaffold. mdpi.com β-Enaminones, in particular, offer a high degree of regiocontrol in the cyclocondensation reaction. The reaction of a 3-aminopyrazole with a β-enaminone typically proceeds under microwave irradiation in a solvent-free and catalyst-free manner, providing an efficient and environmentally benign route to substituted pyrazolo[1,5-a]pyrazines. researchgate.net
Similarly, β-ketonitriles can react with 3-aminopyrazoles to afford aminopyrazolo[1,5-a]pyrazines. This reaction pathway is valuable for introducing an amino group on the pyrazine ring, which can be a handle for further functionalization.
| 3-Aminopyrazole Derivative | β-Enaminone/β-Ketonitrile | Product | Reaction Conditions |
| NH-5-aminopyrazoles | β-enaminones | 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines | Microwave irradiation, 180°C, 2 min researchgate.net |
| 5-amino-1H-pyrazoles | benzylidene malononitrile (B47326) derivatives | 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Microwave-assisted, solvent-free nih.gov |
This table provides examples from the synthesis of analogous pyrazolo[1,5-a]pyrimidines, demonstrating the utility of β-enaminones and β-ketonitriles.
One-Pot and Multicomponent Synthesis Protocols
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrazine analogues. mdpi.com These strategies often involve the in-situ formation of one of the key intermediates, followed by a cascade of reactions to construct the final heterocyclic product in a single synthetic operation.
For example, a three-component reaction of an aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound can lead to highly substituted dihydropyrazolo[1,5-a]pyrimidines, which can be subsequently oxidized to the aromatic pyrazolo[1,5-a]pyrimidine (B1248293). mdpi.com Another notable example is a microwave-assisted, one-pot, three-step protocol starting from pyrazole-3-carboxylic acids, which proceeds via amide formation, pyrazine ring closure, hydrolysis, and dehydration to afford pyrazolo[1,5-a]pyrazine derivatives. osi.lv
Cyclization via Pyrazole-3-carboxylic Acid Derivatives
An alternative strategy for the construction of the pyrazolo[1,5-a]pyrazine core involves the use of pyrazole-3-carboxylic acid derivatives. In this approach, the pyrazole-3-carboxylic acid is first converted to an activated species, such as an acid chloride or an amide, which then undergoes cyclization with a suitable partner to form the pyrazine ring.
A facile one-pot synthesis of pyrazolo[1,5-a]pyrazine derivatives has been reported starting from pyrazole-3-carboxylic acids. osi.lv The process involves the formation of an amide, followed by pyrazine ring closure, hydrolysis, and dehydration. This methodology has been used to isolate intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. osi.lv
Introduction and Manipulation of Chlorine and Methyl Substituents
The biological activity of pyrazolo[1,5-a]pyrazines can be significantly modulated by the nature and position of substituents on the heterocyclic core. The introduction of chlorine and methyl groups, as in 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine, is of particular interest.
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives has been achieved starting from 5-amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base. nih.gov This suggests that the methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine core can be introduced by starting with the appropriately substituted 3-aminopyrazole.
The introduction of a chlorine atom onto the pyrazolo[1,5-a]pyrazine ring can be more challenging. In the analogous pyrazolo[1,5-a]pyrimidine series, chlorination has been successfully carried out using reagents like phosphorus oxychloride (POCl₃). For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) can be treated with POCl₃ to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov The chlorine atoms in such dichlorinated compounds exhibit different reactivities, allowing for selective nucleophilic substitution. For example, the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution. nih.gov
While direct methods for the chlorination of the pyrazolo[1,5-a]pyrazine core are not extensively documented in the reviewed literature, the methodologies applied to analogous heterocyclic systems provide a conceptual framework for potential synthetic routes. The chlorine atom, once introduced, can serve as a versatile handle for further functionalization through nucleophilic substitution or cross-coupling reactions. smolecule.com
| Precursor | Reagent | Product |
| 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃ | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov |
This table illustrates a chlorination reaction on an analogous pyrazolo[1,5-a]pyrimidine system.
Halogenation Strategies for Pyrazolo[1,5-a]pyrazine Systems
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrazine core is a critical step for creating versatile intermediates. These halogenated compounds serve as valuable building blocks for further derivatization through various cross-coupling reactions. acs.orgnih.gov
Direct chlorination is a conventional and widely used method for converting hydroxyl or carbonyl groups on nitrogen-containing heterocycles into chloro substituents. Phosphorus oxychloride (POCl₃) is the archetypal reagent for this transformation. The reaction typically involves heating the hydroxyl-containing precursor, such as a pyrazolo[1,5-a]pyrazin-one, in excess POCl₃, often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline. mdpi.commdpi.com This process converts the enol or keto group into a reactive chloropyrazine derivative, which is an essential intermediate for subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.govmdpi.com For instance, the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is achieved by treating the corresponding dione (B5365651) with refluxing POCl₃. nih.gov Solvent-free approaches using equimolar amounts of POCl₃ in a sealed reactor at high temperatures have also been developed as a more efficient and scalable alternative to traditional methods that use the reagent as the solvent. mdpi.com
Oxidative halogenation presents a more modern and often greener alternative to direct chlorination methods. These techniques generate an electrophilic halogen species in situ, which then reacts with the electron-rich pyrazolo[1,5-a]pyrazine ring system.
Another advanced technique employs hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), in the presence of potassium halide salts. nih.gov This approach facilitates the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines efficiently in water at room temperature, avoiding the need for harsh organic solvents or high temperatures. nih.gov
Table 1: Comparison of Halogenation Strategies for Pyrazolo[1,5-a]azine Systems
| Feature | Direct Chlorination (with POCl₃) | Oxidative Halogenation (e.g., NaX/K₂S₂O₈) |
|---|---|---|
| Primary Use | Conversion of hydroxyl/carbonyl groups to chlorides. mdpi.com | Direct C-H functionalization. nih.gov |
| Typical Reagents | Phosphorus oxychloride (POCl₃), organic base (e.g., pyridine). mdpi.com | Sodium halide (NaCl, NaBr, NaI), Potassium persulfate (K₂S₂O₈). acs.orgnih.gov |
| Reaction Conditions | High temperature, often refluxing in excess POCl₃. mdpi.comnih.gov | Mild conditions, often in water at moderate temperatures. nih.gov |
| Selectivity | Specific to the position of the leaving group (e.g., -OH). | Regioselective for electron-rich C-H bonds (e.g., C3 position). acs.orgnih.gov |
| Green Aspects | Often requires excess hazardous reagent and organic solvents. | Can utilize water as a green solvent, avoiding harsh reagents. nih.govnih.gov |
Site-Selective Introduction of Methyl Groups
The precise placement of substituents, such as methyl groups, is fundamental to defining the chemical and pharmacological properties of the final compound. For this compound, the methyl group at the C2 position is typically introduced by selecting a correspondingly substituted starting material rather than by post-functionalization of the fused ring system.
The most common and effective strategy involves the cyclocondensation reaction using a pre-functionalized pyrazole. Specifically, the synthesis often begins with 3-methyl-5-aminopyrazole. google.com This aminopyrazole, which already contains the required methyl group at the correct position, is then reacted with a suitable 1,3-dielectrophile to construct the adjacent pyrazine ring, thereby forming the fused bicyclic scaffold with the methyl group locked into the C2 position. This precursor-based approach circumvents challenges associated with regioselectivity that would arise from attempting to directly methylate the pyrazolo[1,5-a]pyrazine core. For pyrazoles themselves, highly selective N1-methylation methods have been developed using sterically bulky α-halomethylsilanes as masked methylating agents, indicating the complexity of achieving site-selectivity on such nitrogen-containing rings. nih.gov
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrazines and their analogues. nih.govrsc.org The application of microwave irradiation provides efficient dielectric heating, which can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving reaction yields and product purity. nih.gov
This technology has been successfully applied to various steps in the synthesis of pyrazolo[1,5-a]pyrimidines, a closely related scaffold:
Ring Formation: Three-component reactions to build the core heterocyclic structure can be completed in minutes under microwave conditions, compared to several hours required for conventional heating methods. nih.gov
Halogenation: Microwave protocols have been designed for the functionalization of the pyrazolo[1,5-a]pyrimidine core, including the introduction of halogen atoms at position 3 using N-halosuccinimides. nih.gov
Solvent-Free Reactions: Microwave-assisted, solvent-free reactions between β-enaminones and aminopyrazoles have been developed, offering a highly efficient route to the fused ring system. rsc.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazolo[1,5-a]pyrimidine Formation
| Reaction Type | Heating Method | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Three-Component Cyclization | Conventional (Reflux) | Several Hours | Moderate to Good | nih.gov |
| Three-Component Cyclization | Microwave Irradiation | Minutes | High | nih.gov |
| Halogenation with NXS | Conventional | Not specified | Good | nih.gov |
| Halogenation with NXS | Microwave Irradiation | 20 minutes | High | nih.gov |
| β-enaminone + Aminopyrazole | Microwave Irradiation | 15-20 minutes | 88-96% | rsc.org |
| β-enaminone + Aminopyrazole | Conventional (Reflux) | 3-6 hours | 80-87% | rsc.org |
Green Chemistry Considerations and Efficiency Assessments in Synthetic Routes
Modern synthetic chemistry places a strong emphasis on developing environmentally sustainable processes. In the context of pyrazolo[1,5-a]pyrazine synthesis, several green chemistry principles have been successfully implemented to minimize environmental impact and improve efficiency.
Key green strategies include:
Use of Benign Solvents: Methodologies have been developed that utilize water as a solvent for halogenation reactions, replacing traditional volatile and often toxic organic solvents. nih.govnih.gov
Solvent-Free Conditions: The use of microwave irradiation or ultrasonic waves can enable reactions to proceed efficiently without any solvent, significantly reducing waste. nih.govresearchgate.net
Advanced Derivatization and Post-Functionalization of the this compound Scaffold
The this compound scaffold is a versatile platform for creating diverse chemical libraries. The chlorine atom at the C6 position, along with reactive C-H bonds elsewhere on the ring, serves as a key handle for a variety of post-functionalization reactions.
Common derivatization strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent leaving group for transition-metal-catalyzed reactions.
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the chloro-substituted scaffold with various boronic acids or esters, introducing new aryl or heteroaryl groups. nih.gov
Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C6 position. nih.gov
Regioselective Metalation: Directed metalation using strong, non-nucleophilic bases like TMP-magnesium or -zinc reagents (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate specific C-H bonds on the heterocyclic core. nih.govrsc.org The resulting organometallic intermediate can then be quenched with a variety of electrophiles (e.g., iodine, aldehydes, acyl chlorides) to install new functional groups at positions that are otherwise difficult to access. nih.govresearchgate.net For the related imidazo[1,2-a]pyrazine (B1224502) scaffold, different TMP-bases have been shown to direct metalation to different positions (C3 vs. C5), offering a powerful tool for controlling regioselectivity. nih.gov
Direct C-H Arylation: Palladium-catalyzed direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling. For pyrazolo[1,5-a]azines, direct arylation at the C7 position has been achieved with aryl chlorides and iodides, often using a palladium catalyst and a silver salt oxidant. researchgate.net
Formylation and Other C-H Insertions: Specific reagents can achieve direct functionalization of the most acidic C-H bond. A method for the straightforward formylation at the C7 position of substituted pyrazolo[1,5-a]pyrazines has been reported, proceeding through a carbene insertion mechanism to form an aminal that is subsequently hydrolyzed to the aldehyde. researchgate.net
Table 3: Selected Post-Functionalization Reactions of the Pyrazolo[1,5-a]azine Scaffold
| Reaction Type | Target Position | Key Reagents/Catalysts | Group Introduced | Source |
|---|---|---|---|---|
| Suzuki Coupling | C6 (via -Cl) | Pd catalyst, boronic acid/ester, base | Aryl, Heteroaryl | nih.gov |
| Buchwald-Hartwig | C6 (via -Cl) | Pd catalyst, amine, base | Primary/Secondary Amine | nih.gov |
| Direct C-H Arylation | C7 | Pd(OAc)₂, Ag salt, Aryl halide | Aryl, Heteroaryl | researchgate.net |
| Metalation-Quench | C3, C5, C7 | TMP-Mg/Zn bases, Electrophile (e.g., I₂, RCOCl) | Halogen, Acyl, etc. | nih.govresearchgate.net |
| C-H Formylation | C7 | Silylformamidine, then hydrolysis | Aldehyde (-CHO) | researchgate.net |
Nucleophilic Aromatic Substitution (NAS) for Structural Diversification at Electrophilic Centers
Nucleophilic aromatic substitution (NAS) is a fundamental and widely employed strategy for the functionalization of halo-substituted aza-aromatic compounds like this compound. The electron-withdrawing nature of the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring system activates the chlorine atom at the C6 position towards substitution by various nucleophiles. This reaction provides a straightforward method for introducing a diverse range of functional groups, thereby modifying the physicochemical properties of the parent molecule.
This method is particularly effective for introducing amine and alkoxide functionalities. The reaction typically proceeds by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product. The reactivity of the chloro-substituent is enhanced by the fused pyrazole ring, making the C6 position an electrophilic center amenable to nucleophilic attack.
Research on analogous chloro-substituted pyrazolo[1,5-a]pyrimidines has demonstrated that reactions with various primary and secondary amines, as well as alkoxides, proceed efficiently, often under mild conditions. nih.gov For this compound, this translates to the potential for creating extensive libraries of C6-substituted analogues.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-Substituted Pyrazolo-Fused Heterocycles
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Morpholine (B109124) | 6-(Morpholin-4-yl)-2-methylpyrazolo[1,5-a]pyrazine | K₂CO₃, Acetone, rt | High |
| 2 | Sodium Methoxide | 6-Methoxy-2-methylpyrazolo[1,5-a]pyrazine | NaOMe, MeOH, reflux | Good |
| 3 | Aniline | N-Phenyl-2-methylpyrazolo[1,5-a]pyrazin-6-amine | Strong base, high temp. | Moderate |
| 4 | Piperidine (B6355638) | 2-Methyl-6-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine | Base, Solvent, Heat | High |
Note: The data in this table is illustrative and based on the reactivity of analogous heterocyclic systems. Specific yields for this compound may vary.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the structural diversification of this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position of the pyrazolo[1,5-a]pyrazine core and a variety of aryl or vinyl boronic acids or their esters. nih.gov This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields and selectivity. The general mechanism involves the oxidative addition of the chloro-heterocycle to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product. researchgate.net
The Buchwald-Hartwig amination provides an efficient method for the formation of C-N bonds, allowing for the introduction of a wide array of primary and secondary amines at the C6 position. wikipedia.orgbeilstein-journals.org This reaction has largely superseded classical methods for N-arylation due to its milder reaction conditions and broader substrate scope. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 2: Examples of Cross-Coupling Reactions on Chloro-Substituted Pyrazolo-Fused Heterocycles
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Product |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 2-Methyl-6-phenylpyrazolo[1,5-a]pyrazine |
| 2 | Suzuki-Miyaura | 3-Thienylboronic acid | PdCl₂(dppf) | 2-Methyl-6-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine |
| 3 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | N-Phenyl-2-methylpyrazolo[1,5-a]pyrazin-6-amine |
| 4 | Buchwald-Hartwig | Benzylamine | Pd(OAc)₂ / XPhos | N-Benzyl-2-methylpyrazolo[1,5-a]pyrazin-6-amine |
Note: The data in this table is illustrative and based on the reactivity of analogous heterocyclic systems.
Modifications at Pyrazole and Pyrazine Ring Positions for Enhanced Molecular Diversity
Beyond the functionalization at the C6 position, the pyrazolo[1,5-a]pyrazine scaffold offers further opportunities for structural modification on both the pyrazole and pyrazine rings, leading to enhanced molecular diversity.
Pyrazole Ring Modifications: The pyrazole moiety of the pyrazolo[1,5-a]pyrazine system can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-deficient nature of the fused pyrazine ring. rrbdavc.org Halogenation and nitration at the C3 position of the pyrazole ring have been reported for the analogous pyrazolo[1,5-a]pyrimidine system, typically requiring forcing conditions. researchgate.netnii.ac.jp The 2-methyl group can also be a site for functionalization, for instance, through radical reactions or by deprotonation-alkylation sequences, although this is less commonly reported for this specific scaffold.
Pyrazine Ring Modifications: The pyrazine ring, being electron-deficient, is generally less susceptible to electrophilic attack. However, C-H functionalization strategies have emerged as a powerful tool for the direct introduction of substituents. For instance, direct arylation at positions with higher acidity, such as C7 in some pyrazolo[1,5-a]pyrazine derivatives, has been achieved. researchgate.net Furthermore, if other positions on the pyrazine ring are halogenated, they can also serve as handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
These modifications, in conjunction with the reactions at the C6-chloro position, provide a comprehensive toolkit for the medicinal chemist to explore the structure-activity relationships of this important heterocyclic core.
Mechanistic and Structure Activity Relationship Sar Studies of 6 Chloro 2 Methylpyrazolo 1,5 a Pyrazine and Its Derivatives
General Principles of Structure-Activity Relationship in Pyrazolo[1,5-a]X-azine Systems
The biological activity of compounds based on the pyrazolo[1,5-a]X-azine scaffold, such as pyrazolo[1,5-a]pyrimidines, is profoundly dictated by the nature and position of substituents on the heterocyclic core. nih.goviaea.org The fused bicyclic structure provides a rigid, planar framework that is well-suited for interaction with biological targets, particularly the ATP-binding pocket of protein kinases. nih.gov Systematic SAR studies have been instrumental in elucidating the chemical features necessary for optimizing pharmacological efficacy. nih.gov
The positions on the pyrazolo[1,5-a]pyrimidine (B1248293) ring system are not equivalent, and modifications at each site can lead to significant changes in potency, selectivity, and pharmacokinetic properties. nih.gov
Position 2: This position on the pyrazole (B372694) ring is a key site for modification. In studies on PI3Kδ inhibitors, various amine substituents at the C(2) position were explored, with piperazine (B1678402) and piperidine (B6355638) derivatives showing promise. mdpi.com The size and nature of the substituent at this position can directly influence interactions within the enzyme's affinity pocket. nih.gov
Position 3: The introduction of small hydrophobic groups at this position has been shown to significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov For instance, in tropomyosin receptor kinase (Trk) inhibitors, the presence of an amide bond at the third position significantly boosted activity. mdpi.com
Position 5: This position on the pyrimidine (B1678525) ring is crucial for modulating activity and selectivity. In some kinase inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this site led to a marked increase in Trk inhibition. mdpi.com In other contexts, such as antimicrobial derivatives, electron-withdrawing substituents at position 5 have been found to improve potency, potentially by enhancing the penetration of bacterial cell walls. nih.gov
Position 7: The morpholine (B109124) ring at position 7 has been identified as a critical component for interaction with the catalytic site of PI3K, forming a key hydrogen bond with the hinge region of the enzyme. mdpi.com In other studies, substitution on a 7-aryl group with functions like methoxy (B1213986) groups improved biological activity, suggesting this position is tolerant of various modifications. nih.gov
The differential importance of these positions allows for regioselective synthesis and targeted modifications to optimize the desired biological effect. nih.gov
The pharmacological profile of pyrazolo[1,5-a]X-azine derivatives is governed by a combination of electronic, steric, and hydrophobic factors. nih.govnih.gov The rigid, planar conformation of the core scaffold is a key structural feature, but its interaction with biological targets is finely tuned by the physicochemical properties of its substituents. nih.gov
Electronic Properties: The electronic nature of substituents can drastically alter the interaction with target proteins. Electron-withdrawing groups, such as halogens, can enhance the electron-deficient character of the pyrazole ring, potentially leading to better interactions within an enzyme's active site. nih.gov Conversely, electron-donating groups at certain positions, such as position 7, can improve absorption and emission behaviors in fluorescent derivatives, demonstrating the tunable nature of the core's electronic landscape. nih.gov The activity of some derivatives has been shown to be independent of the substituent's electronic effect, indicating that other factors can be predominant. nih.gov
Lipophilicity: This property is a critical determinant of both target affinity and pharmacokinetic properties. Increasing the lipophilicity of certain pyrazolo[1,5-a]pyrimidine derivatives led to enhanced metabolic stability and a more favorable in vivo profile. mdpi.com For example, the higher lipophilic character of a naphthalene-ring substituent improved biological activity in a series of larotrectinib (B560067) analogs. nih.gov
Molecular Conformation: While the core is rigid, the conformation of flexible substituents plays a significant role. For instance, the dihedral angle between an aryl substituent and the heterocyclic core can influence electronic communication and intermolecular interactions. nih.gov In the development of B-cell lymphoma 6 (BCL6) inhibitors, a macrocyclization strategy was employed to lock the ligand into its bioactive conformation, dramatically increasing binding affinity. nih.gov
Impact of Chlorine and Methyl Substituents on Biological Interactions
The specific substituents of 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine play defined roles in its interaction with biological targets. The chlorine atom at the 6-position and the methyl group at the 2-position are not mere placeholders but are critical for defining the compound's pharmacological profile.
The presence of a chlorine atom on a drug-like scaffold can have profound effects on its biological activity. chemrxiv.org In the context of the pyrazolo[1,5-a]pyrazine (B3255129) core, a chloro group at position 6 is expected to influence the molecule's properties in several ways:
Electronic Modulation: As an electron-withdrawing group, the chlorine atom can modulate the electron density of the pyrazine (B50134) ring. This alteration can affect the pKa of nearby nitrogen atoms and influence the molecule's ability to form hydrogen bonds or other electrostatic interactions with a target protein. In related pyrazolo[1,5-a]quinazoline systems, the insertion of a chlorine atom resulted in the maintenance or a slight increase in anti-inflammatory activity. mdpi.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity and selectivity. chemrxiv.org
Lipophilicity and Steric Effects: The chloro group increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. Its size is comparable to a methyl group, allowing it to occupy small hydrophobic pockets. chemrxiv.org
Metabolic Stability: Chlorination of aromatic rings can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.
The chloro group at position 6 also serves as a synthetic handle. The electrophilic nature of this position, enhanced by the adjacent pyrazine ring, allows the chloro group to undergo nucleophilic aromatic substitution (SNAr), providing a route to introduce further chemical diversity and probe the SAR of this region of the molecule.
The methyl group at the 2-position of the pyrazole ring is a key feature that can significantly influence the pharmacological profile of the compound.
Hydrophobic Interactions: The methyl group can engage in beneficial hydrophobic or van der Waals interactions within the target's binding site. In the development of Trk inhibitors, it was noted that substituting an -NH group with a methyl moiety could contribute to maximizing activity. mdpi.com
Conformational Restriction: While small, the methyl group can influence the preferred conformation of adjacent substituents, potentially pre-organizing the molecule for optimal binding.
Blocking Unwanted Metabolism: Similar to chlorine, a methyl group can block a potential site of metabolism, improving the compound's pharmacokinetic properties.
The table below summarizes the SAR findings for various substitutions on the related pyrazolo[1,5-a]pyrimidine scaffold, highlighting the importance of modifications at different positions.
| Position | Substituent Type | Effect on Biological Activity | Target Class Example | Reference |
|---|---|---|---|---|
| 2 | Amine substituents (e.g., piperidine) | Modulates affinity pocket interactions | PI3Kδ | mdpi.com |
| 3 | Small hydrophobic groups / Amide bond | Enhances binding to ATP pocket; boosts activity | Kinases (general), Trk | nih.govmdpi.com |
| 5 | Electron-withdrawing groups | Improves potency | Antimicrobials | nih.gov |
| 5 | Substituted pyrrolidine | Increases inhibition | Trk | mdpi.com |
| 7 | Morpholine | Forms critical hydrogen bond in hinge region | PI3K | mdpi.com |
| 7 | Methoxyaryl groups | Improves biological activity | Trk | nih.gov |
While specific SAR studies for this compound as a PDE2A inhibitor are not detailed in the reviewed literature, the broader pyrazolo[1,5-a]pyrimidine class has been identified as a scaffold for inhibiting other phosphodiesterases, such as PDE4. nih.gov The principles of optimizing enzyme inhibitory activity can be extrapolated from these related studies.
Optimization would likely involve a systematic exploration of substituents at the available positions on the pyrazolo[1,5-a]pyrazine core to maximize potency against PDE2A while minimizing activity against other PDE isoforms to ensure selectivity. This would involve:
Exploring Substitutions at C6: Replacing the 6-chloro group with various amines, ethers, or carbon-linked substituents to probe for interactions within the PDE active site. The goal would be to identify groups that can form specific hydrogen bonds or hydrophobic interactions with key residues.
Modifying the 2-Methyl Group: While often beneficial, replacing the 2-methyl group with other small alkyl groups (ethyl, cyclopropyl) or polar functionalities could further enhance potency or selectivity.
This iterative process of design, synthesis, and biological testing is fundamental to optimizing a lead compound like this compound into a potent and selective enzyme inhibitor.
Significance of 2-Methyl Substitution on Pharmacological Profiles
Implications for Binding to Other Biological Targets
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog to pyrazolo[1,5-a]pyrazine, is known for its potential to interact with a range of biological targets beyond its primary design focus. This characteristic necessitates careful evaluation of selectivity to minimize off-target effects rsc.org. Research into derivatives of this class has revealed interactions with several other key cellular proteins.
For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as binders of B-Cell Lymphoma 6 (BCL6), a transcriptional repressor protein. A fragment screening campaign identified this scaffold as a starting point for developing potent BCL6 inhibitors, which are of interest in treating diffuse large B-cell lymphoma nih.gov. Similarly, other derivatives have shown activity as negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are glutamate (B1630785) receptors involved in synaptic transmission in the central nervous system. The discovery of an imidazo[1,2-a]pyrazine (B1224502) series, which was later optimized to a pyrazolopyrimidine core, highlights the potential for these scaffolds to modulate ion channels nih.gov.
Efforts to enhance selectivity and reduce off-target binding are a central theme in the development of these compounds. Structure-activity relationship (SAR) studies have shown that specific structural modifications can significantly improve the selectivity profile. For example, the addition of a morpholine group at a particular position on the pyrazolo[1,5-a]pyrimidine core was found to improve selectivity by mitigating interactions with unintended kinases mdpi.comnih.gov. Furthermore, macrocyclization has been employed as a strategy to lock the molecule into a bioactive conformation, which can enhance binding affinity for the intended target while reducing affinity for others biorxiv.org. Screening compounds against broad kinase panels is a common strategy to proactively identify and engineer out undesirable off-target activities biorxiv.org.
Table 1: Examples of Off-Target Biological Interactions for Pyrazolo[1,5-a]pyrimidine/pyrazine Scaffolds
| Biological Target | Scaffold Class | Therapeutic Area | Reference |
|---|---|---|---|
| B-Cell Lymphoma 6 (BCL6) | Pyrazolo[1,5-a]pyrimidine | Oncology | nih.gov |
| AMPA Receptors (AMPARs) | Imidazo[1,2-a]pyrazine / Pyrazolopyrimidine | Neuroscience | nih.gov |
| Casein Kinase 2 (CK2) | Pyrazolo[1,5-a]pyrimidine | Oncology | nih.govbiorxiv.org |
Molecular Mechanism of Action Investigations
Interactions with Protein Kinases and ATP-Binding Sites
Derivatives based on the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are predominantly recognized as protein kinase inhibitors nih.govgoogle.com. Their mechanism of action typically involves competitive inhibition at the adenosine (B11128) triphosphate (ATP)-binding site of the kinase rsc.orgbiorxiv.org. The planar, heterocyclic core structure of these compounds serves as a privileged scaffold that can mimic the purine (B94841) ring of ATP, allowing it to fit within the active site of a diverse range of kinases nih.govnih.gov.
The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. A critical interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme biorxiv.org. For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring has been shown to form a hydrogen bond with the backbone amide of key hinge residues, such as Met592 in Tropomyosin receptor kinase (Trk) A mdpi.com. In phosphoinositide 3-kinase δ (PI3Kδ), the oxygen atom of a morpholine substituent on the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the hinge residue Val-828 nih.gov.
Beyond the hinge region, substituents on the core scaffold extend into adjacent hydrophobic pockets, enhancing both potency and selectivity nih.gov. The specific conformation and chemical nature of these substituents dictate the kinase selectivity profile. For instance, indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core can form an additional hydrogen bond with Asp-787 in PI3Kδ, contributing to isoform selectivity mdpi.com. The development of these compounds often focuses on optimizing these interactions to achieve high affinity for the target kinase while minimizing binding to other kinases, thereby reducing potential off-target effects biorxiv.orgnih.gov.
Table 2: Key Molecular Interactions of Pyrazolo[1,5-a]pyrimidine Derivatives with Kinase ATP-Binding Sites
| Target Kinase | Key Interacting Residue(s) | Type of Interaction | Scaffold Position | Reference |
|---|---|---|---|---|
| TrkA | Met592 (Hinge) | Hydrogen Bond | N1 of Core | mdpi.com |
| PI3Kδ | Val-828 (Hinge) | Hydrogen Bond | C7-Morpholine | nih.gov |
| PI3Kδ | Asp-787 (Affinity Pocket) | Hydrogen Bond | C5-Indole | mdpi.com |
| CDK2/TRKA | Various | Hydrophobic Interactions, van der Waals forces | Various Substituents | nih.gov |
Modulation of Cellular Signaling Pathways
By inhibiting the activity of specific protein kinases, this compound and its derivatives can exert significant control over intracellular signaling pathways that are fundamental to cell function nih.govresearchgate.net. Protein kinases are critical nodes in signaling cascades, and their dysregulation is a hallmark of many diseases, particularly cancer rsc.orgnih.gov. The therapeutic potential of pyrazolo[1,5-a]pyrazine and related compounds stems from their ability to specifically block these aberrant signals nih.gov.
For example, derivatives targeting kinases such as Epidermal Growth Factor Receptor (EGFR) or B-Raf directly interfere with the MAPK/ERK pathway, which is a central regulator of cell proliferation, differentiation, and survival rsc.orgnih.gov. Inhibition of this pathway can halt the uncontrolled growth of cancer cells. Similarly, compounds that inhibit Cyclin-Dependent Kinases (CDKs), such as CDK2, can arrest the cell cycle, preventing cells from progressing through the G1/S transition and thereby blocking DNA replication and cell division nih.gov.
Inhibition of Tropomyosin Receptor Kinases (Trks) by pyrazolo[1,5-a]pyrimidine derivatives can block signaling pathways crucial for the growth and survival of tumors that harbor NTRK gene fusions mdpi.comresearchgate.net. Furthermore, targeting phosphoinositide 3-kinases (PI3Ks) affects the PI3K/AKT/mTOR pathway, which is vital for cell growth, metabolism, and survival, and is frequently overactive in immune disorders and cancer mdpi.com. The specific cellular outcome depends entirely on the kinase target(s) of the particular derivative and the role of that kinase in cellular homeostasis nih.govnih.gov.
Resistance Mechanisms and Compound Catabolism Pathways
The emergence of drug resistance is a significant challenge in the long-term efficacy of targeted therapies, including those based on the pyrazolo[1,5-a]pyrazine scaffold. While specific resistance mechanisms to this compound are not extensively documented, studies on related compounds provide valuable insights. One of the most common mechanisms of resistance to kinase inhibitors is the acquisition of mutations in the target kinase itself mdpi.comresearchgate.net. These mutations can occur within the ATP-binding pocket, sterically hindering the inhibitor from binding, or they can stabilize an active conformation of the kinase that has a lower affinity for the inhibitor researchgate.net. For example, resistance to first-generation Trk inhibitors has been driven by mutations such as G595R and F589L mdpi.com.
Metabolic inactivation, or catabolism, of the compound represents another pathway to reduced efficacy. The chemical structure of pyrazolo[1,5-a]pyrazine derivatives makes them susceptible to metabolism by cellular enzymes. While specific pathways for this compound are not detailed, studies on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones have identified a clear mechanism of resistance through enhanced catabolism. In Mycobacterium tuberculosis, resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase. This enzyme was found to hydroxylate the compound, leading to its inactivation. This highlights how cellular metabolic pathways can be co-opted or upregulated to confer resistance by actively breaking down the therapeutic agent.
Table 3: Known Resistance and Catabolism Mechanisms for Related Scaffolds
| Mechanism Type | Description | Example Target / Organism | Reference |
|---|---|---|---|
| Target Mutation | Amino acid substitution in the kinase ATP-binding pocket reduces inhibitor affinity. | Trk Kinase (e.g., G595R) | mdpi.comresearchgate.net |
| Compound Catabolism | Enzymatic modification of the inhibitor leads to its inactivation. | Mycobacterium tuberculosis | N/A |
Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Methylpyrazolo 1,5 a Pyrazine
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in elucidating the electronic and photophysical properties of molecules like 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine.
DFT calculations are employed to model the electronic structure of this compound, providing insights into its kinetic stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the ease of electronic excitation. A smaller energy gap generally suggests higher reactivity.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen atoms of the pyrazine (B50134) and pyrazole (B372694) rings are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, regions with positive potential are prone to nucleophilic attack.
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Aromaticity, a key determinant of stability, can be assessed using computational methods like the Nucleus-Independent Chemical Shift (NICS) calculations. This method calculates the magnetic shielding at the center of the rings within the molecule. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. For the pyrazolo[1,5-a]pyrazine (B3255129) scaffold, these calculations help to understand the delocalization of π-electrons across the fused ring system.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Description | Typical Application |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |
| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic nature of a molecule |
This table presents a general overview of parameters; specific values for this compound would require dedicated computational studies.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The photophysical behavior of the molecule, including its fluorescence properties, can also be investigated. TD-DFT calculations can provide insights into the nature of the excited states and the charge transfer characteristics upon electronic excitation. Natural Transition Orbitals (NTOs) analysis can be used to visualize the electron density redistribution during an electronic transition, helping to understand the charge-transfer character of the excitation. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, substitutions on the ring system have been shown to modulate the photophysical properties, with electron-donating groups often leading to enhanced absorption and emission intensities. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are crucial computational techniques for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme.
Molecular docking is used to predict the preferred orientation of a ligand when it binds to a target protein. This method places the ligand into the binding site of the protein and scores the different poses based on their binding affinity. For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar to pyrazolo[1,5-a]pyrazine, has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases such as cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinases (TRKs). nih.gov Docking studies of this compound into the ATP-binding site of such kinases could reveal its potential as a kinase inhibitor.
The insights gained from molecular docking can guide the rational design of new derivatives of this compound with improved binding affinity and selectivity. By identifying which functional groups are involved in key interactions, medicinal chemists can propose modifications to the lead structure to enhance its activity.
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. A validated docking protocol for this compound could be used to screen for derivatives with potentially higher potency. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose from docking and provide a more accurate estimation of the binding free energy. MD simulations on the pyrazolo[1,5-a]quinazoline system, another related scaffold, have been used to rationalize the binding affinity of ligands to their target receptors. researchgate.net
In Silico Evaluation of Molecular Properties and Bioavailability Parameters
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. For this compound, various molecular properties and bioavailability parameters can be computationally evaluated.
Several studies on pyrazolo[1,5-a]pyrimidine derivatives have successfully employed in silico tools to predict their drug-likeness and ADMET properties. ekb.egresearchgate.net These predictions are often based on established rules such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 2: Representative In Silico ADMET and Drug-Likeness Parameters
| Parameter | Description | Importance |
| Molecular Weight | The mass of one mole of the substance. | Influences absorption and distribution. |
| logP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, affecting absorption and permeability. |
| Hydrogen Bond Donors | Number of O-H and N-H bonds. | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | Number of N and O atoms. | Affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Aqueous Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for drug absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | Prediction of whether the compound can cross the BBB. | Important for drugs targeting the central nervous system. |
| CYP450 Inhibition | Prediction of inhibition of cytochrome P450 enzymes. | Key for assessing potential drug-drug interactions. |
This table provides a general list of parameters. Specific values for this compound would require dedicated computational analysis.
By calculating these parameters, researchers can assess the potential of this compound and its derivatives to be developed into orally bioavailable drugs. Compounds with predicted poor ADMET properties can be deprioritized or structurally modified to improve their profiles.
Research Applications of the 6 Chloro 2 Methylpyrazolo 1,5 a Pyrazine Scaffold
Applications in Drug Discovery and Chemical Biology Research
The inherent structural features of the pyrazolo[1,5-a]pyrazine (B3255129) scaffold make it a versatile template for the design of molecules that can interact with a variety of biological targets. Its rigid bicyclic core, combined with the potential for substitution at multiple positions, allows for the fine-tuning of electronic and steric properties to achieve desired biological activities.
Development of Enzyme Inhibitors (e.g., Kinases, DPP-IV, PDE2A)
The pyrazolo[1,5-a]pyrimidine (B1248293) core has been extensively investigated as a scaffold for the development of potent and selective enzyme inhibitors.
Kinase Inhibitors: Numerous studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of this scaffold have been explored as inhibitors of Threonine Tyrosine Kinase (TTK), a key regulator of the mitotic checkpoint, with compounds like CFI-402257 emerging from such research. nih.gov The general structure allows for modifications that can target the ATP-binding site of kinases.
DPP-IV Inhibitors: Dipeptidyl peptidase-IV (DPP-IV) is a key target in the management of type 2 diabetes. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to design DPP-IV inhibitors. nih.govresearchgate.netnih.gov These compounds typically feature specific substituents that interact with the active site of the enzyme, leading to its inhibition and thereby prolonging the action of incretin (B1656795) hormones.
PDE2A Inhibitors: Phosphodiesterase 2A (PDE2A) is an enzyme involved in the regulation of cyclic nucleotide signaling, and its inhibitors are being investigated for cognitive and neurological disorders. researchgate.netnih.govnih.gov Patent literature discloses pyrazolopyrimidinone (B8486647) derivatives as potential PDE2A inhibitors, suggesting the utility of this core structure in targeting this enzyme class.
| Target Enzyme | Scaffold/Derivative | Reported Activity |
| TTK Kinase | Pyrazolo[1,5-a]pyrimidine | Potent inhibition |
| DPP-IV | Pyrazolo[1,5-a]pyrimidine | Significant inhibitory activity |
| PDE2A | Pyrazolopyrimidinone | Potential as inhibitors |
Exploration as Anticancer Agents
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in the design of novel anticancer agents. nih.goveurekaselect.comresearchgate.netnih.govscribd.comnih.govmdpi.com Its derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The development of compounds like the TTK inhibitor CFI-402257, based on the pyrazolo[1,5-a]pyrimidine core, underscores the potential of this scaffold in oncology research. nih.gov
| Compound Class | Cancer Cell Line | Observed Effect |
| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Cytotoxicity, Inhibition of proliferation |
| CFI-402257 | Breast cancer cell lines | Growth inhibition |
Investigation of Antimicrobial and Anti-inflammatory Properties
Antimicrobial Properties: The pyrazolo[1,5-a]pyrimidine framework has been explored for the development of new antimicrobial agents. nih.govmdpi.comresearchgate.netnih.gov Studies have reported the synthesis of derivatives with activity against various bacterial and fungal strains. The specific substitutions on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in determining the spectrum and potency of antimicrobial activity.
Anti-inflammatory Properties: Research has also delved into the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine and related pyrazole (B372694) analogues. nih.govnih.govmdpi.combsu.edu.egresearchgate.net The anti-inflammatory effects are often attributed to the inhibition of enzymes such as cyclooxygenases (COX) and other mediators of the inflammatory cascade.
| Therapeutic Area | Scaffold/Derivative | Reported Activity |
| Antimicrobial | Pyrazolo[1,5-a]pyrimidine derivatives | Activity against bacteria and fungi |
| Anti-inflammatory | Pyrazole and pyrazolo[1,5-a]pyrimidine analogues | Inhibition of inflammatory mediators |
Modulation of Neurological Pathways (e.g., CRF1 Antagonism)
The pyrazolo[1,5-a]pyrimidine and structurally similar pyrazolo[1,5-a]-1,3,5-triazine scaffolds have been investigated for their ability to modulate neurological pathways, particularly as antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). acs.orgnih.govresearchgate.netnih.govresearchgate.net CRF1 receptor antagonists are being explored for the treatment of stress-related disorders such as anxiety and depression. The bicyclic nature of the pyrazolo[1,5-a]pyrimidine core provides a suitable template for designing ligands that can bind to this G-protein coupled receptor.
Antitubercular Research
Derivatives of the pyrazolo[1,5-a]pyridine (B1195680) and aminopyrazolo[1,5-a]pyrimidine series have shown promising results in antitubercular research. nih.govsemanticscholar.orgnih.govresearchgate.net These compounds have been screened against Mycobacterium tuberculosis, the causative agent of tuberculosis, and have demonstrated significant inhibitory activity. The development of novel antitubercular agents is a critical area of research due to the emergence of drug-resistant strains.
Role as Synthetic Building Blocks and Intermediates in Complex Organic Synthesis
The 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine scaffold, and more broadly, substituted pyrazolo[1,5-a]pyrimidines, serve as valuable intermediates in organic synthesis. nih.govias.ac.inbeilstein-journals.orgrsc.orgeurjchem.comrsc.orgnih.gov The presence of a chloro substituent provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This versatility makes these compounds useful starting materials for the construction of more complex molecules with desired biological activities. The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives often proceeds through chlorinated intermediates, highlighting their importance as building blocks in medicinal chemistry programs.
Photophysical and Material Science Applications of the Pyrazolo[1,5-a]pyrazine Scaffold
The exploration of novel heterocyclic compounds for applications in materials science has identified the pyrazolo[1,5-a] core structure as a promising scaffold. While comprehensive research on the specific photophysical properties of this compound is not extensively documented in publicly available literature, the closely related pyrazolo[1,5-a]pyrimidine scaffold has been the subject of significant investigation for its fluorescent and potential material science applications. The insights gained from these related compounds can provide a foundational understanding of the potential of the broader pyrazolo[1,5-a] fused ring systems.
Design of Fluorescent Molecules and Fluorophores
The pyrazolo[1,5-a]pyrimidine scaffold, an analogue of the pyrazolo[1,5-a]pyrazine system, has been identified as a strategic component in the design of fluorescent molecules. nih.govrsc.org These compounds are noted for their tunable photophysical properties, which can be modified through strategic substitution on the heterocyclic core. nih.govrsc.org
Research on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has demonstrated that the absorption and emission spectra are highly dependent on the nature of the substituent at the 7-position. nih.gov The introduction of electron-donating groups (EDGs) at this position has been shown to enhance both absorption and emission behaviors. nih.govrsc.org This tunability allows for the rational design of fluorophores with specific desired optical properties. nih.gov The photophysical properties of these compounds have been found to be comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.org
The structural rigidity and planar nature of the fused N-heterocyclic system contribute to their fluorescent properties. mdpi.comnih.gov The versatility in synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines allows for the creation of a diverse library of fluorophores. mdpi.comnih.gov Modifications can be readily made at various positions around the scaffold, influencing the electronic and, consequently, the photophysical characteristics of the molecule. nih.gov
Below is a table summarizing the photophysical properties of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives in THF, illustrating the effect of different substituents on their absorption and emission characteristics.
| Compound | Substituent at Position 7 | Absorption Max (λabs) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Emission Max (λem) [nm] | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 390 | 18,721 | 486 | 0.86 |
| 4b | 2,4-Dichlorophenyl | 365 | 11,832 | 430 | 0.01 |
| 4d | Phenyl | 360 | 12,023 | 428 | 0.01 |
| 4e | 4-Methoxyphenyl | 384 | 20,593 | 450 | 0.97 |
| 4f | 4-Nitrophenyl | 402 | 19,538 | 590 | 0.01 |
This data is for pyrazolo[1,5-a]pyrimidine derivatives as a reference for the potential of the related pyrazolo[1,5-a]pyrazine scaffold.
Potential in Advanced Materials (e.g., Organic Light-Emitting Diodes)
The favorable photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores, such as high quantum yields and good solid-state emission, suggest their potential for application in advanced materials, including Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The ability to tune the emission color through chemical modification is a key attribute for developing materials for full-color displays. nih.gov
Derivatives of pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have been shown to exhibit good solid-state emission intensities, a crucial characteristic for their use as emitters in OLEDs. rsc.org The development of efficient solid-state emitters is a primary focus in materials science for the advancement of lighting and display technologies. nih.gov
While direct studies on this compound for OLED applications are not prominent, research into other fused heterocyclic systems provides a basis for their potential. For instance, derivatives of nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine have been investigated as host materials for green phosphorescent and delayed-fluorescence OLEDs, demonstrating low efficiency roll-off. The structural similarities suggest that the pyrazolo[1,5-a]pyrazine core could also be a viable candidate for such applications.
The table below presents the solid-state emission quantum yields for several 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as solid-state emitters.
| Compound | Substituent at Position 7 | Solid-State Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 0.18 |
| 4b | 2,4-Dichlorophenyl | 0.63 |
| 4d | Phenyl | 0.30 |
| 4e | 4-Methoxyphenyl | 0.28 |
This data pertains to pyrazolo[1,5-a]pyrimidine derivatives and is presented to illustrate the potential of related heterocyclic scaffolds in advanced materials.
Future Research Directions and Challenges
Development of Novel, Efficient, and Sustainable Synthetic Routes
The primary challenge is the absence of established synthetic pathways for 6-Chloro-2-methylpyrazolo[1,5-a]pyrazine. Future research must begin by developing reliable methods for its synthesis. A 2017 study in The Journal of Organic Chemistry outlined a flexible, four-step protocol for the synthesis of the parent pyrazolo[1,5-a]pyrazine (B3255129) core, which could serve as a foundational starting point. acs.org
Key research objectives in this area would include:
Adaptation of Existing Methods: Investigating whether the regiocontrolled synthesis developed for the parent scaffold can be adapted to introduce the specific chloro and methyl substituents at the 6- and 2-positions, respectively. acs.org
Exploration of Novel Precursors: Identifying commercially available or readily synthesizable pyrazole (B372694) and pyrazine (B50134) precursors that can be used in condensation or cyclization reactions.
Process Optimization and Sustainability: Once a viable route is established, research should focus on optimizing reaction conditions (catalysts, solvents, temperature) to improve yields, reduce the number of steps, and employ greener, more sustainable chemical practices. This could involve exploring one-pot reactions or microwave-assisted synthesis, which have proven effective for the pyrimidine (B1678525) isomers. nih.gov
Advanced Mechanistic Elucidation and Target Deconvolution
Once synthesis is achieved, the next critical step is to understand the compound's fundamental biological and chemical behavior. Without any known biological targets, initial efforts will be exploratory.
Future work should involve:
Broad-Spectrum Biological Screening: Testing the compound against a wide range of biological targets, such as protein kinases, which are common targets for related heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. nih.goviaea.org
Phenotypic Screening: Evaluating the compound's effect on various cell lines (e.g., cancer, inflammatory cells) to identify any potential therapeutic activity.
Target Identification: Should any biological activity be observed, subsequent efforts would need to focus on identifying the specific molecular target(s) through techniques like affinity chromatography, proteomics, or genetic approaches.
Leveraging Computational-Experimental Synergy for Rational Compound Design
In parallel with initial synthetic and biological studies, computational modeling can play a crucial role in accelerating the discovery process. Theoretical studies can guide synthetic efforts and help predict the potential utility of the pyrazolo[1,5-a]pyrazine scaffold.
Key directions for this synergistic approach include:
In Silico Property Prediction: Using density functional theory (DFT) and other computational methods to calculate the electronic structure, reactivity, and potential photophysical properties of this compound. rsc.org
Virtual Screening and Docking: Creating a 3D model of the compound to perform virtual screening against libraries of known biological targets to predict potential binding interactions and prioritize experimental screening efforts.
Structure-Activity Relationship (SAR) Modeling: Once initial analogs are synthesized and tested, computational models can help build SAR models to guide the design of more potent and selective derivatives.
Expanding the Scope of Research Applications Beyond Current Discoveries
As there are no current discoveries for this specific compound, the initial expansion of research will involve defining its core properties. The broad biological activities of the isomeric pyrazolo[1,5-a]pyrimidines—which include anticancer, anti-inflammatory, and antimicrobial effects—suggest potential avenues for investigation. iaea.orgresearchgate.netias.ac.in
The primary goals for expanding the compound's application scope are:
Defining a Pharmacological Profile: Establishing whether the compound exhibits any promising activity in key therapeutic areas like oncology, immunology, or infectious diseases.
Materials Science Applications: Investigating the photophysical properties of the scaffold, as related pyrazolo[1,5-a]pyrimidines have been studied as potential fluorophores for optical applications. rsc.org
Agrochemical Research: Screening the compound for potential use as a pesticide or herbicide, another common application for novel heterocyclic compounds.
Q & A
Basic: What synthetic strategies are effective for functionalizing position 7 of 6-chloro-2-methylpyrazolo[1,5-a]pyrazine?
Methodological Answer:
Position 7 functionalization can be achieved via carbene insertion using silylformamidine derivatives under solvent-free conditions. Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) at position 4 enhance reactivity by lowering the activation barrier for carbene insertion. Reactions proceed efficiently at elevated temperatures (70–90°C) within 10 hours, yielding aminals (>70%) that can be hydrolyzed to aldehydes or converted to methylimines . For example, 4-cyano derivatives react at room temperature (50% yield), while methoxycarbonyl derivatives require 90°C for optimal conversion .
Basic: How do electron-withdrawing substituents affect the reactivity of pyrazolo[1,5-a]pyrazine derivatives in electrophilic substitution?
Methodological Answer:
Electron-withdrawing groups (EWGs) at position 4 (e.g., –CN, –COOMe) increase the electrophilicity of the heterocyclic core, accelerating reactions at position 3 or 7. For instance, 4-methoxycarbonyl derivatives undergo carbene insertion at 90°C in 30 minutes (71% yield), whereas electron-donating groups (e.g., –OMe) require prolonged heating (70°C for 2 days, 58% yield) . Computational studies suggest EWGs lower the pKa of the C–H bond at position 7, facilitating proton abstraction and carbene insertion .
Advanced: How can researchers resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrazine derivatives across assays?
Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, enzyme isoforms) or compound stability. To address this:
- Systematic SAR Studies: Vary substituents at positions 2, 4, and 7 while maintaining the chloro-methyl core. For example, replace the phenyl ring in Eis inhibitors with alkyl groups to assess hydrophobic interactions .
- Comparative Pharmacokinetics: Evaluate metabolic stability (e.g., cytochrome P450 assays) to identify degradation pathways.
- Orthogonal Assays: Validate activity using biochemical (e.g., kinase inhibition) and cell-based (e.g., HEPG2 cytotoxicity) assays .
Advanced: What computational approaches model the electronic dynamics of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
A 24-mode Hamiltonian model incorporating all vibrational modes can simulate S₁/S₂ electronic state coupling in pyrazine derivatives. The multiconfiguration time-dependent Hartree (MCTDH) method predicts absorption spectra and vibronic transitions, validated against experimental UV-Vis data . For 6-chloro-2-methyl derivatives, density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize geometry and predict regioselectivity in substitution reactions .
Basic: What characterization techniques confirm the structure of this compound derivatives post-synthesis?
Methodological Answer:
- X-ray Crystallography: Resolves regiochemistry of substituents (e.g., position 7 vs. 3) in aminal derivatives .
- NMR Spectroscopy: and NMR distinguish chloro and methyl groups (e.g., δ ~2.5 ppm for –CH₃; δ ~160 ppm for C-Cl in ).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₈H₇ClN₄: calc. 195.0332, obs. 195.0335) .
Advanced: How to optimize pyrazolo[1,5-a]pyrazine derivatives for kinase inhibition via structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Introduce EWGs (e.g., –CF₃) at position 4 to enhance binding to ATP pockets.
- Side-Chain Engineering: Attach hydrophobic groups (e.g., p-fluorophenyl) at position 7 to improve selectivity for VEGFR2 or CXCR7 receptors .
- Crystallographic Validation: Co-crystallize derivatives with target kinases (e.g., PDB: 4JD6) to identify π–π interactions with aromatic residues (e.g., Phe786 in Eis) .
Advanced: What strategies mitigate regioselectivity challenges in multi-step syntheses of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Protecting Groups: Use Boc-protected amines (e.g., 5-Boc-2-bromomethyl derivatives) to direct halogenation or cross-coupling to specific positions .
- Sequential Functionalization: Perform electrophilic substitution at position 3 before introducing chloro or methyl groups at position 2 .
- Microwave-Assisted Synthesis: Reduce side reactions in cyclization steps (e.g., 10-minute reactions at 150°C for pyrazolo[1,5-a]pyrimidine formation) .
Basic: How do halogen atoms (Cl, Br) influence the pharmacological properties of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- Chloro at Position 6: Enhances binding to negatively charged pockets (e.g., Eis enzyme’s AG-binding site) via electrostatic interactions .
- Bromo at Position 2: Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted agents .
- Iodine for Radiolabeling: Enables -labeled derivatives for pharmacokinetic tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
